molecular formula C18H19N3O5S2 B2504539 N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1790194-11-4

N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2504539
CAS RN: 1790194-11-4
M. Wt: 421.49
InChI Key: MVQBEJAAPCRYJF-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of thieno[3,2-d]pyrimidin-4-amine, which is a molecule of interest due to its potential as an inhibitor of CLK1 and DYRK1A kinases. These kinases are significant in the regulation of various biological processes, and inhibitors can be valuable in the treatment of diseases where these enzymes are dysregulated .

Synthesis Analysis

The synthesis of related compounds has been described using citrazinic acid as a starting material. The process involves a series of reactions starting with the condensation of α,β-unsaturated ketones with cyanothio-acetamide, followed by several steps including cyclization, aminolysis, hydrolysis, and methylation to yield various pyrimidinone and oxazinone derivatives . Although the exact synthesis of N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of a closely related compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, has been elucidated using single-crystal X-ray diffraction. This technique provided detailed information about the crystal structure, which is orthorhombic with specific lattice parameters. Such structural data are crucial for understanding the interaction of these molecules with their biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, aminolysis, hydrolysis, and methylation. These reactions are essential for constructing the pyrimidinone and oxazinone cores and introducing various functional groups that contribute to the biological activity of these molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide are not explicitly provided, the properties of similar compounds can be inferred. The antimicrobial activity of these compounds suggests they possess the necessary chemical properties to interact with biological targets. The solid-state data from the crystal structure analysis can also provide insights into the molecule's stability, solubility, and potential interactions with other molecules .

Scientific Research Applications

Heterocyclic Derivatives and X-Ray Structure Determination

The research into heterocyclic derivatives, such as those involving the structural analysis and formation of compounds like 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, highlights the complex nature of chemical synthesis and the importance of structural determination through X-ray crystallography. These processes are crucial for understanding the physical and chemical properties of novel compounds (Banfield, Fallon, & Gatehouse, 1987).

Oxidative Radical Cyclization for Erythrinanes Synthesis

Another study explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, demonstrating an innovative approach to cyclization that can be applied in the synthesis of complex natural products and pharmaceuticals (Chikaoka et al., 2003).

Synthesis of Novel Compounds with Anti-inflammatory and Analgesic Activities

Research focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the potential therapeutic applications of these compounds. Such studies highlight the role of chemical synthesis in drug discovery and the development of new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

The synthesis and evaluation of antimicrobial activities of pyrimidinones, oxazinones, and their derivatives fused with thiophene rings demonstrate the importance of novel heterocyclic compounds in addressing the challenge of microbial resistance. This area of research contributes to the ongoing search for more effective antimicrobial agents (Hossan et al., 2012).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-13-4-3-11(9-14(13)26-2)19-15(23)10-28-18-20-12-5-8-27-16(12)17(24)21(18)6-7-22/h3-5,8-9,22H,6-7,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQBEJAAPCRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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